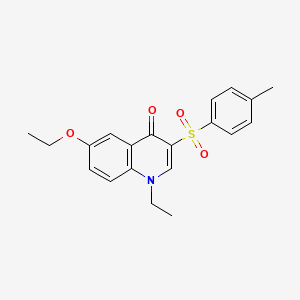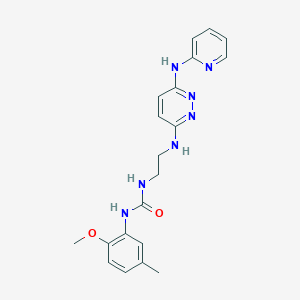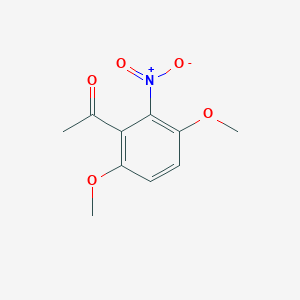
1-(3,6-Dimethoxy-2-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,6-Dimethoxy-2-nitrophenyl)ethanone, also known as DMNP, is an organic compound that is used in a variety of scientific research applications. It is a nitro compound that is derived from phenylacetone, and is known to have a wide range of biochemical and physiological effects. In
Scientific Research Applications
Synthesis of Bioreductive Anti-Cancer Agents
1-(3,6-Dimethoxy-2-nitrophenyl)ethanone can be used in the synthesis of potent bioreductive anti-cancer agents . For example, it can be used in the synthesis of pyrido[1,2-a]benzimidazolequinone, which is 300 times more cytotoxic than the clinical anti-tumor drug mitomycin C under hypoxic conditions associated with solid tumors .
Synthesis of Benzimidazolequinones
This compound can also be used in the synthesis of benzimidazolequinones . These are a class of compounds that have shown potential in various biological applications, including anti-cancer therapy .
3. Use in Nucleophilic Aromatic Substitution Reactions 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone can be used in nucleophilic aromatic substitution reactions . This type of reaction is commonly used in organic chemistry to introduce new functional groups into aromatic compounds .
Use in Nitration Reactions
This compound can be used in nitration reactions . Nitration is a fundamental process in organic chemistry, and it is used in the production of a wide range of chemicals, including pharmaceuticals, dyes, and explosives .
5. Use in Photocleavage of Amphiphilic Copolymers 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone can be used in the photocleavage of amphiphilic copolymers . This process can be used for spatiotemporally controlled drug release, which could address the reluctant intracellular drug release drawbacks of the conventional amphiphile-based drug delivery systems .
6. Use in the Synthesis of Pullulan Derivatives This compound can be used in the synthesis of pullulan derivatives . Pullulan is a polysaccharide polymer that has a wide range of applications in the food, pharmaceutical, and cosmetic industries .
properties
IUPAC Name |
1-(3,6-dimethoxy-2-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6(12)9-7(15-2)4-5-8(16-3)10(9)11(13)14/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWRXUFZCMNTGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

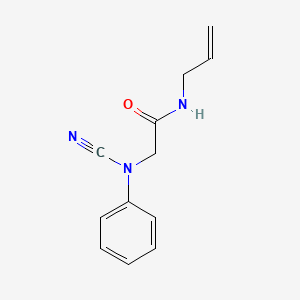
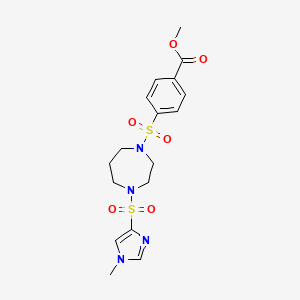
![2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2659483.png)
![2-[(Tert-butoxy)methyl]aniline](/img/structure/B2659485.png)
![N-(4-methylphenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea](/img/structure/B2659486.png)
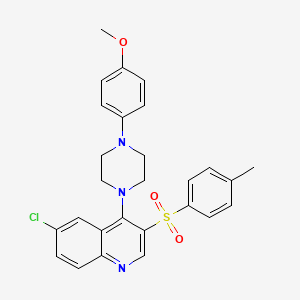
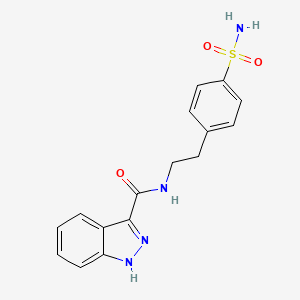

![7-[(4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl]quinolin-8-ol](/img/structure/B2659493.png)

![N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2659496.png)
![2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]pyridine-3-sulfonamide](/img/structure/B2659497.png)
